molecular formula C20H16Cl2N2O4 B11102001 5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11102001
M. Wt: 419.3 g/mol
InChI Key: MTHSYIHQSRZCTD-UHFFFAOYSA-N
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Description

5-{[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a benzyloxy group, dichlorophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method includes the reaction of 2-(benzyloxy)-3,5-dichlorobenzaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The dichlorophenyl group can be reduced to form a dihydro derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields a benzaldehyde derivative, while reduction of the dichlorophenyl group results in a dihydro derivative.

Scientific Research Applications

5-{[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-{[4-(HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

5-{[2-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of both benzyloxy and dichlorophenyl groups, which confer distinct chemical and biological properties. The dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds without these substituents.

Properties

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

5-[(3,5-dichloro-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H16Cl2N2O4/c1-23-18(25)15(19(26)24(2)20(23)27)9-13-8-14(21)10-16(22)17(13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

MTHSYIHQSRZCTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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